molecular formula C9H8BrClO2S B15128493 2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride

2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B15128493
M. Wt: 295.58 g/mol
InChI Key: SLMQTPKUQBXQRT-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8BrClO2S It is a cyclopropane derivative with a bromophenyl group and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction: Reducing agent (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

    Oxidation: Oxidizing agent (m-chloroperbenzoic acid), solvent (dichloromethane), temperature (0-25°C).

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonyl Hydride: Formed from reduction.

    Bromophenyl Sulfone: Formed from oxidation.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, making it useful for modifying biological molecules and creating new chemical entities. The bromophenyl group can also participate in various chemical reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, bromophenyl group, and sulfonyl chloride functional group.

Properties

Molecular Formula

C9H8BrClO2S

Molecular Weight

295.58 g/mol

IUPAC Name

2-(2-bromophenyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H8BrClO2S/c10-8-4-2-1-3-6(8)7-5-9(7)14(11,12)13/h1-4,7,9H,5H2

InChI Key

SLMQTPKUQBXQRT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2Br

Origin of Product

United States

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